molecular formula C10H6N4O2 B187745 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 59208-47-8

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B187745
CAS No.: 59208-47-8
M. Wt: 214.18 g/mol
InChI Key: HRTUZSIPQLUAJL-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both a triazole and an isoindole moiety

Scientific Research Applications

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Future Directions

The future research directions for this compound would likely depend on its observed biological activity and potential applications. Given the wide range of biological activities observed for compounds containing a 1,2,4-triazole group, there could be many potential future directions for research on this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
  • 2-(1H-1,2,3-triazol-4-yl)-1H-isoindole-1,3(2H)-dione
  • 2-(1H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of the triazole and isoindole rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in drug design and materials science .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTUZSIPQLUAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277914
Record name MLS000736511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59208-47-8
Record name MLS000736511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000736511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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